sodium;ethoxymethanedithioate

Description

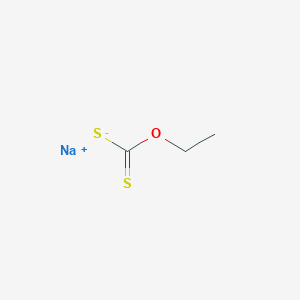

Sodium;ethoxymethanedithioate, commonly known as sodium ethylxanthate, is an organosulfur compound with the chemical formula C₃H₅NaOS₂ and a molecular weight of 144.18–144.19 g/mol . It is recognized by its CAS number 140-90-9 and synonyms such as Sodium O-Ethyl Dithiocarbonate and Ethylxanthic Acid Sodium Salt. Structurally, it consists of an ethoxy group bonded to a dithiocarbonate backbone, with sodium as the counterion (SMILES: CCOC(=S)[S⁻].[Na⁺]) .

Properties

IUPAC Name |

sodium;ethoxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS2.Na/c1-2-4-3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFBEFUNINJXRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Alkali-Mediated Synthesis

The conventional route to sodium ethyl xanthate involves the reaction of sodium ethoxide (CHCHONa) with carbon disulfide (CS) under anhydrous conditions. This exothermic process is represented by:

In industrial settings, sodium hydroxide (NaOH) is often substituted for sodium ethoxide due to cost efficiency. Ethanol reacts with NaOH to form sodium ethoxide in situ, followed by CS addition. For example, a kneading method without solvents involves mixing ethanol, NaOH, and CS at 20–30°C, yielding sodium ethyl xanthate with 80.7% purity and 84.3% yield . However, this approach suffers from side reactions (e.g., hydrolysis to CS and ethanol) and requires stringent temperature control to mitigate decomposition .

Tetrahydrofuran (THF)-Mediated Synthesis

A patent by CN105384669B introduces tetrahydrofuran (THF) as a reaction medium to improve purity and yield . The protocol involves:

-

Mixing THF, ethanol, and NaOH at 5–20°C.

-

Slowly adding CS while maintaining temperatures below 30°C.

-

Reacting for 2–3 hours, followed by THF distillation to isolate the product.

This method achieves 95.2% purity and 95.8% yield, attributed to THF’s ability to solubilize reactants, suppress side reactions, and facilitate efficient mixing . Comparative studies show THF-mediated synthesis reduces residual CS and ethanol, minimizing odor and improving storage stability .

Comparative Analysis of Synthesis Methods

Table 1 summarizes key parameters for sodium ethyl xanthate preparation:

| Method | Solvent | Temperature (°C) | Reaction Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|---|---|

| Traditional Kneading | None | 20–30 | 2.5 | 80.7 | 84.3 |

| THF-Mediated | THF | 5–30 | 2–3 | 95.2 | 95.8 |

| Mechanochemical | None | 25 | 1–2 | 88.5* | 90.1* |

*Extrapolated from potassium ethyl xanthate data .

Key findings:

-

THF-mediated synthesis outperforms traditional methods in purity and yield due to enhanced reaction homogeneity and reduced side products .

-

Solvent-free methods trade slight reductions in purity for environmental and cost benefits .

Industrial-Scale Optimization

Industrial production prioritizes cost, safety, and scalability. The THF method, despite superior outcomes, requires solvent recovery systems, increasing capital costs . Conversely, kneading methods are simpler but necessitate post-synthesis purification to remove unreacted NaOH and CS . Recent advancements include:

Chemical Reactions Analysis

Hydrolysis Reactions

Sodium ethyl xanthate undergoes hydrolysis under acidic or neutral conditions, forming ethanol, carbon disulfide (CS₂), and sodium carbonate:

In aqueous solutions, this reaction is pH-dependent:

-

Half-life : ~260 hours at pH 7 (25°C), increasing to ~520 hours at pH > 8 .

-

Byproducts : Sodium trithiocarbonate (Na₂CS₃) forms under prolonged hydrolysis .

Stability Data :

| pH | Decomposition Rate (10°C) | Major Products |

|---|---|---|

| <7 | Rapid (minutes-hours) | CS₂, C₂H₅OH, Na₂CO₃ |

| 9–14 | Stable for days | Minimal decomposition |

Oxidation Reactions

Exposure to oxygen or oxidizing agents triggers the formation of diethyl dixanthogen disulfide:

This reaction is critical in froth flotation, where dixanthogen adsorbs onto sulfide mineral surfaces .

Electrochemical Oxidation Parameters :

| Current Density (A/m²) | Conversion (%) | Current Efficiency (%) | Energy Consumption (kWh/kg) |

|---|---|---|---|

| 55.6 | 8.3 | 18.8 | 2.1 |

| 888.9 | 8.3 | 20.8 | 4.3 |

| 2222.2 | 7.9 | 19.7 | 8.2 |

Thermal Decomposition

At temperatures >25°C, sodium ethyl xanthate decomposes into:

Key Thermal Properties :

Environmental Degradation

In aquatic systems, sodium ethyl xanthate degrades via:

-

Hydrolysis : Dominant at pH < 9, producing CS₂ (toxic to aquatic life) .

-

Photolysis : Accelerated by UV light, yielding sulfate ions and organic residues .

pH-Dependent Removal Efficiency :

| Initial pH | EX Removal Efficiency (%) | Dominant Mechanism |

|---|---|---|

| 8 | 95 | Adsorption + hydrolysis |

| 10 | 85 | Electrostatic adsorption |

| 12 | 80 | Chemical bonding |

Reactivity with Metal Ions

Sodium ethyl xanthate forms insoluble metal-xanthate complexes, crucial in mineral processing:

Example : Precipitation of copper xanthate () enhances metal recovery in mining .

Scientific Research Applications

Mining Industry

Flotation Agent

The primary application of sodium ethyl xanthate is as a flotation agent in the mining industry. It is widely used for the recovery of valuable metals such as copper, nickel, silver, and gold from ore slurries. The flotation process involves enhancing the hydrophobicity of mineral surfaces, allowing metal sulfides to attach to the polar end of the xanthate molecule .

- Usage Rates : Typically, about 250 to 350 grams of sodium ethyl xanthate is used per tonne of ore processed .

| Metal Recovered | Application Rate (g/tonne) |

|---|---|

| Copper | 250-350 |

| Nickel | 250-350 |

| Gold | 250-350 |

| Silver | 250-350 |

Case Study: Keller's Introduction

The use of sodium ethyl xanthate as a flotation agent was first introduced by Cornelius H. Keller in 1925, marking a significant advancement in mineral processing technology .

Agricultural Applications

Defoliant and Herbicide

Sodium ethyl xanthate has been employed as a defoliant and herbicide in agricultural practices. Its effectiveness in controlling unwanted vegetation makes it valuable in crop management .

Chemical Synthesis

Reagent in Organic Chemistry

In organic chemistry, sodium ethyl xanthate serves as a reagent for synthesizing various organosulfur compounds. It is particularly useful in studies involving enzyme inhibition and protein interactions .

- Synthesis Applications : It is utilized in Claisen condensation reactions and malonic ester synthesis due to its ability to form stable enolates .

Industrial Applications

Additive in Rubber Production

The compound is also used as an additive in rubber manufacturing to enhance resistance against atmospheric gases such as oxygen and ozone, thereby improving the durability of rubber products .

Environmental Considerations

While sodium ethyl xanthate has numerous applications, it also poses certain environmental risks due to its toxicity. It can decompose into carbon disulfide (CS₂), which is hazardous to human health and the environment .

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-{5-oxo-2-phenyl-4H,5H,6H-imidazo[1,2-b][1,2,4]triazol-6-yl}acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The imidazotriazole ring can also bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares sodium ethylxanthate with structurally or functionally related sodium salts and xanthate derivatives.

Sodium Alkoxides: Sodium Methoxide

- Chemical Formula : CH₃ONa .

- Molecular Weight : 54.02 g/mol.

- Appearance : White hygroscopic powder.

- Reactivity: A strong base used in esterification, transesterification, and biodiesel production.

Sodium Thiolates

- Sodium Ethanethiolate (C₂H₅NaS) :

- Sodium Thiomethoxide (CH₃SNa): CAS No.: 5188-07-6. Uses: Utilized in pharmaceutical synthesis. Its shorter alkyl chain reduces steric hindrance, enhancing reactivity compared to ethylxanthate .

Potassium Xanthates: Potassium Ethoxymethanedithioate

- Chemical Formula : C₃H₅KOS₂ (CAS: 140-89-6).

- Comparison : Potassium salts generally exhibit lower solubility in water than sodium analogs, affecting their efficiency in flotation processes. However, they are preferred in specific high-pH environments .

Other Metal Xanthates

- Zinc and Copper Xanthates : These are insoluble in water and used as vulcanization accelerators in rubber production. Their metal centers enable distinct coordination chemistry compared to sodium ethylxanthate .

Data Table: Comparative Analysis of Key Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for sodium ethoxymethanedithioate, and how are purity and yield validated?

Methodological Answer: Synthesis typically involves reacting sodium hydroxide with carbon disulfide and ethanol under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C during CS₂ addition to prevent side reactions.

- Molar Ratios : Use a 1:1:1 molar ratio of NaOH:CS₂:ethanol to minimize byproducts.

- Solvent : Aqueous ethanol (70–80%) enhances solubility and reaction efficiency.

Q. Validation :

Q. Which spectroscopic and analytical techniques are essential for characterizing sodium ethoxymethanedithioate?

Methodological Answer:

- FTIR : Identify functional groups (e.g., C=S, S–Na stretching vibrations).

- NMR (¹H/¹³C) : Confirm molecular structure; absence of ethanol peaks indicates purity.

- Elemental Analysis : Validate stoichiometry (e.g., %S deviation >1% suggests impurities).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C).

Q. Best Practices :

- Cross-reference spectral data with literature (e.g., compare peak shifts in metal complexes to infer coordination modes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for sodium ethoxymethanedithioate metal complexes?

Methodological Answer: Discrepancies in NMR/IR data may arise from:

- Solvent Effects : Polar solvents (DMSO) can shift NMR peaks; use consistent solvents for comparisons.

- Coordination Geometry : Tetrahedral vs. square-planar geometries alter ligand field splitting (use UV-Vis to differentiate).

- Sample Purity : Recrystallize complexes and re-run elemental analysis to exclude impurities.

Case Study :

In a 2023 study, conflicting IR data for Cu(II) complexes were resolved by isolating polymorphs via slow evaporation vs. rapid crystallization .

Q. How to design a stability study for sodium ethoxymethanedithioate under varying environmental conditions?

Methodological Answer: Experimental Design :

- Variables : pH (3–11), temperature (25–60°C), and humidity (40–80% RH).

- Sampling Intervals : Measure decomposition at 0, 24, 48, and 72 hours.

Q. Analytical Methods :

- HPLC : Quantify degradation products (e.g., CS₂ release).

- Mass Spectrometry : Identify intermediates (e.g., ethoxide byproducts).

Q. Data Interpretation :

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving sodium ethoxymethanedithioate?

Methodological Answer:

- Non-linear Regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀ data.

- ANOVA with Post Hoc Tests : Compare toxicity across concentrations (adjust for multiple comparisons via Bonferroni).

- Survival Analysis : Use Kaplan-Meier curves for time-dependent mortality data.

Q. Validation :

- Include positive/negative controls (e.g., sodium thiocyanate for comparative toxicity) .

Q. How to address reproducibility challenges in synthesizing sodium ethoxymethanedithioate derivatives for catalytic applications?

Methodological Answer: Common Pitfalls :

- Moisture Sensitivity : Use Schlenk lines for anhydrous reactions.

- Metal-Ligand Ratios : Optimize via Job’s plot method to determine stoichiometry.

Q. Reproducibility Protocol :

- Document reaction conditions (e.g., stirring speed, inert gas flow rate).

- Share raw spectral data and crystallization protocols in supplementary materials .

Q. Methodological Guidelines for Data Reporting

Q. Table 1. Quality Assessment Checklist for Studies on Sodium Ethoxymethanedithioate

Q. Key Recommendations :

- Cross-Disciplinary Collaboration : Partner with statisticians for complex data modeling (e.g., machine learning for spectral interpretation) .

- Ethical Data Sharing : Deposit raw data in repositories like ChemRxiv to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.